(5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and multiple prop-2-en-1-yl (allyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation of a thiazolidinone derivative with an appropriate benzylidene compound under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, purification methods like recrystallization or column chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups or the benzylidene moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated derivatives of the thiazolidinone ring.
Scientific Research Applications
(5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzylidene and allyl groups may facilitate binding to specific proteins or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2-thioxo-1,3-thiazolidin-4-one and its various substituted derivatives.
Benzylidene Compounds: Molecules containing the benzylidene moiety, such as benzylideneacetone.
Allyl-Substituted Compounds: Compounds with allyl groups, including allyl phenyl ether.
Uniqueness
What sets (5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its combination of structural features, which confer unique chemical reactivity and potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-3-prop-2-enyl-5-[[4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S2/c1-3-7-19-8-5-6-9-21(19)28-16-15-27-20-12-10-18(11-13-20)17-22-23(26)25(14-4-2)24(29)30-22/h3-6,8-13,17H,1-2,7,14-16H2/b22-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNXGWCMBJCMB-XLNRJJMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.